
N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride" is a derivative of pyrazole and sulfonamide, which are known to be significant in the development of various pharmacological agents. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and the sulfonamide group is a functional group consisting of a sulfonyl group connected to an amine. Compounds containing these moieties have been extensively studied for their potential as inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase, as well as for their antibacterial and antiproliferative activities .
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives typically involves the reaction of appropriate precursors, such as nitrophenyl-pyrazole dicarboxylic acid or various substituted aminoazopyrazole derivatives, with sulfonamido moieties. The synthesis process is often followed by characterization using techniques like FT-IR, NMR, and elemental analysis to confirm the structure of the synthesized molecules . In some cases, the reaction of hydrazone precursors with hydrazine derivatives can also yield pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole-sulfonamide derivatives is characterized by the presence of the pyrazole ring and the sulfonamide group. The structure is often elucidated using spectroscopic methods such as FT-IR, NMR (including 1H, 13C, and sometimes 19F NMR), and mass spectrometry. X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within the crystal . The presence of substituents like dimethylamino groups can influence the electronic distribution and stability of the molecule, as indicated by studies involving density functional theory (DFT) and natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of pyrazole-sulfonamide derivatives can be explored through their interactions with various reagents. For instance, the precursor compounds can be treated with active methylene compounds, urea, thiourea, or guanidine hydrochloride to yield a variety of heterocyclic compounds . The reactivity towards different enzymes, such as carbonic anhydrases and acetylcholinesterase, is also a critical aspect of their chemical behavior, as these interactions are the basis for their potential pharmacological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of fluorine atoms or dimethylamino groups can affect the chemical shifts and splitting patterns observed in NMR spectroscopy, indicating changes in the electronic environment of the molecule . The solvation energy and the stability of different species in solution can be assessed using computational methods, providing insights into the behavior of these compounds in biological systems . Additionally, the antimicrobial and antiproliferative activities of these compounds can be considered as part of their chemical properties, as they relate to the interaction with biological targets .
科学的研究の応用
Binding Studies
- Fluorescent Probe Technique : This compound, used as a fluorescent probe, displayed strong fluorescence when bound to protein, which is instrumental in studying the binding of substances like p-hydroxybenzoic acid esters to bovine serum albumin. This method helps in understanding the binding mechanism and nature, suggesting a hydrophobic nature of binding for parabens to bovine serum albumin (Jun et al., 1971).
Tautomeric Behavior Analysis
- Fourier Transform Infrared and Nuclear Magnetic Resonance Spectroscopy : These techniques have been applied to study the tautomeric forms of sulfonamide derivatives, which are crucial for their pharmaceutical and biological activities. Such analysis aids in understanding molecular conformations and their implications in medicinal chemistry (Erturk et al., 2016).
Antibacterial Applications
- Synthesis of New Heterocyclic Compounds : Sulfonamido moieties have been incorporated into novel heterocyclic compounds, showing promising antibacterial activities. This is significant for developing new antibacterial agents (Azab et al., 2013).
Enzyme Inhibition Studies
- Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Sulfonamide derivatives have been shown to inhibit human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, which is vital for designing compounds with potential biological activities (Ozmen Ozgun et al., 2019).
Synthesis of Antimicrobial Agents
- Novel Pyrazolo[3,4-d]pyridazine Derivatives : These compounds have been synthesized incorporating diaryl sulfone moiety, showing significant antimicrobial activities (Mady et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2S.ClH/c1-9-10(8-14(4)12-9)17(15,16)11-6-5-7-13(2)3;/h8,11H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZDRERVAGSNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCCN(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502513.png)
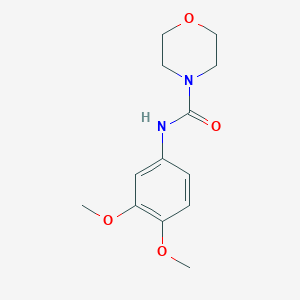
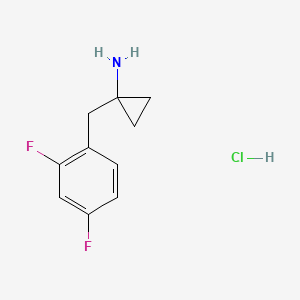
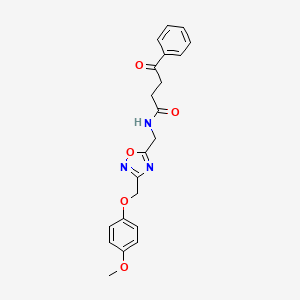
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2502524.png)
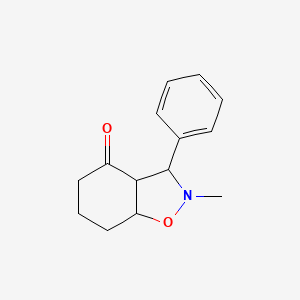
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2502527.png)
![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2502528.png)

![Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate](/img/structure/B2502530.png)
![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)
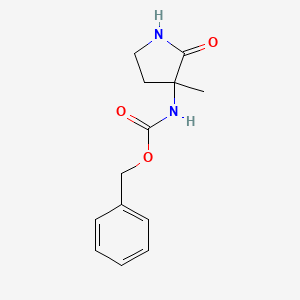

![Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-](/img/structure/B2502536.png)